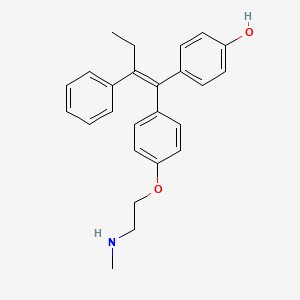
Endoxifène
Vue d'ensemble
Description
Il s'agit d'un métabolite actif du tamoxifène et s'est avéré efficace chez les patients ayant échoué à des thérapies hormonales antérieures telles que le tamoxifène, les inhibiteurs de l'aromatase et le fulvestrant . L'endosifène est en cours de développement pour le traitement du cancer du sein positif aux récepteurs aux œstrogènes et pour le traitement de la manie dans le trouble bipolaire .
Applications De Recherche Scientifique
Endoxifen has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of tamoxifen and its derivatives.
Biology: Endoxifen is studied for its effects on estrogen receptor signaling pathways and its role in modulating gene expression.
Medicine: It is being developed as a therapeutic agent for estrogen receptor-positive breast cancer and bipolar disorder
Mécanisme D'action
Target of Action
Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ERα and ERβ . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Endoxifen functions by binding to ERα and ERβ, inhibiting estrogen-induced breast cancer cell proliferation . It targets ERα for degradation by the proteasome in breast cancer cells . This interaction with its targets results in the blockage of ERα transcriptional activity .
Biochemical Pathways
Endoxifen’s mechanism of action affects several biochemical pathways. It significantly induces cell cycle arrest and markers of apoptosis at high concentrations . It also uniquely targets signaling kinases such as ATM and PI3K/AKT .
Pharmacokinetics
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . It is more potent than either NDT or the parent drug, tamoxifen . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce endoxifen . The concentration of endoxifen in the body is directly related to the effectiveness of tamoxifen therapy .
Result of Action
The molecular and cellular effects of endoxifen’s action include the degradation of ERα, blockage of ERα transcriptional activity, and inhibition of estrogen-induced breast cancer cell proliferation .
Action Environment
The action, efficacy, and stability of endoxifen can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of tamoxifen to endoxifen, thereby influencing the effectiveness of tamoxifen therapy . Furthermore, the concentration of endoxifen in the body can dramatically alter the gene expression profiles of MCF7 cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Analyse Biochimique
Biochemical Properties
Endoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts tamoxifen into endoxifen . Endoxifen exhibits a high affinity for estrogen receptors (ERs), particularly ERα and ERβ, and inhibits their activity, thereby blocking estrogen-induced cell proliferation . Additionally, endoxifen acts as a PKC inhibitor, which is significant in the context of its antimanic effects .
Cellular Effects
Endoxifen exerts profound effects on various cell types and cellular processes. In breast cancer cells, endoxifen inhibits cell proliferation by blocking estrogen receptor signaling pathways . It also influences gene expression by downregulating estrogen-responsive genes . In bone cells, endoxifen has been shown to increase bone mineral density and content, indicating its potential benefits for bone health . Furthermore, endoxifen affects cellular metabolism by modulating the activity of enzymes involved in estrogen metabolism .
Molecular Mechanism
The molecular mechanism of endoxifen involves its binding interactions with estrogen receptors and other biomolecules. Endoxifen binds to ERα and ERβ with high affinity, preventing estrogen from activating these receptors . This binding leads to the degradation of ERα via the proteasome pathway . Endoxifen also inhibits PKC, which plays a role in intracellular signaling pathways associated with mania in bipolar disorder . Additionally, endoxifen modulates gene expression by influencing the recruitment of ERα to target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endoxifen have been observed to change over time. Endoxifen is stable and maintains its activity over extended periods . Long-term studies have shown that endoxifen continues to inhibit breast cancer cell proliferation and maintain bone health .
Dosage Effects in Animal Models
The effects of endoxifen vary with different dosages in animal models. In rats, endoxifen has been shown to increase bone mineral density and content at therapeutic doses . At high doses, endoxifen can cause adverse effects such as reduced uterine weight and changes in gene expression in the uterus . In dogs, endoxifen exhibits high oral bioavailability and maintains therapeutic concentrations after repeated dosing .
Metabolic Pathways
Endoxifen is involved in several metabolic pathways, primarily mediated by the CYP2D6 enzyme . Tamoxifen is metabolized by CYP2D6 to produce endoxifen and afimoxifene (4-hydroxytamoxifen) . Endoxifen further interacts with estrogen receptors and inhibits their activity, thereby modulating estrogen metabolism . The metabolic flux and levels of metabolites are influenced by the activity of CYP2D6 and other enzymes involved in tamoxifen metabolism .
Transport and Distribution
Endoxifen is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and systemically available after oral administration . Endoxifen interacts with transporters and binding proteins that facilitate its distribution to target tissues, including breast tissue and bone . Its localization and accumulation are influenced by its binding affinity for estrogen receptors and other biomolecules .
Subcellular Localization
Endoxifen’s subcellular localization is primarily within the nucleus, where it interacts with estrogen receptors . It targets ERα for degradation via the proteasome pathway, thereby inhibiting estrogen-induced gene expression . Endoxifen’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Méthodes De Préparation
L'endosifène est synthétisé par biotransformation du tamoxifène. Le métabolite principal, le N-desméthyltamoxifène, subit une métabolisation ultérieure par l'enzyme cytochrome P450 CYP2D6 pour produire de l'endosifène . Ce processus implique l'oxydation du N-desméthyltamoxifène, qui est une étape cruciale dans la formation de l'endosifène . Les méthodes de production industrielle se concentrent sur l'optimisation de ce processus de biotransformation afin d'obtenir des rendements et une pureté élevés de l'endosifène .
Analyse Des Réactions Chimiques
L'endosifène subit diverses réactions chimiques, notamment :
Oxydation : La principale réaction impliquée dans sa synthèse à partir du tamoxifène.
Réduction : L'endosifène peut être réduit en son alcool correspondant.
Substitution : Il peut subir des réactions de substitution nucléophile en raison de la présence de groupes fonctionnels réactifs.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme les enzymes cytochrome P450, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et réduits de l'endosifène .
Applications de la recherche scientifique
L'endosifène a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le métabolisme du tamoxifène et de ses dérivés.
Biologie : L'endosifène est étudié pour ses effets sur les voies de signalisation des récepteurs aux œstrogènes et son rôle dans la modulation de l'expression génique.
Médecine : Il est en cours de développement comme agent thérapeutique pour le cancer du sein positif aux récepteurs aux œstrogènes et le trouble bipolaire
Mécanisme d'action
L'endosifène exerce ses effets en se liant aux récepteurs aux œstrogènes, en particulier au récepteur α des œstrogènes (ERα), et en modulant leur activité . Il fonctionne comme un anti-œstrogène puissant en ciblant l'ERα pour la dégradation par le protéasome dans les cellules cancéreuses du sein . Cela conduit à l'inhibition de la prolifération des cellules cancéreuses du sein induite par les œstrogènes . De plus, l'endosifène s'est avéré inhiber la signalisation de la protéine kinase C (PKC), qui est associée à ses effets thérapeutiques dans le trouble bipolaire .
Comparaison Avec Des Composés Similaires
L'endosifène est similaire aux autres métabolites du tamoxifène, tels que le 4-hydroxytamoxifène et le N-desméthyltamoxifène. il est significativement plus puissant que le tamoxifène et équivalent au 4-hydroxytamoxifène dans sa capacité à se lier aux récepteurs aux œstrogènes et à supprimer la prolifération du cancer du sein dépendante des récepteurs aux œstrogènes . D'autres composés similaires comprennent :
4-Hydroxytamoxifène : Un autre métabolite actif du tamoxifène avec des propriétés anti-œstrogènes similaires.
N-desméthyltamoxifène : Un métabolite principal du tamoxifène qui subit une métabolisation ultérieure pour former de l'endosifène.
Norédosifène : Un inhibiteur puissant et sélectif de l'aromatase, une autre enzyme impliquée dans la biosynthèse des œstrogènes.
L'endosifène se distingue par son double rôle de modulateur sélectif des récepteurs aux œstrogènes et d'inhibiteur de la protéine kinase C, ce qui en fait un composé polyvalent pour des applications thérapeutiques .
Propriétés
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149880 | |
| Record name | (Z)-Endoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-28-4, 110025-28-0 | |
| Record name | Endoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-Endoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)

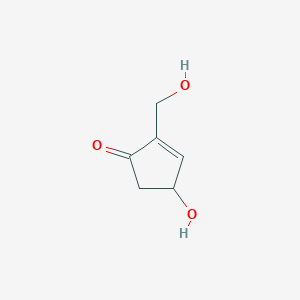



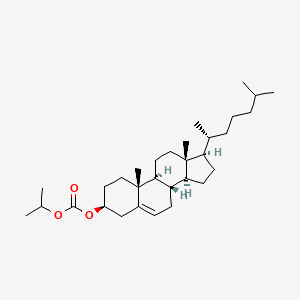




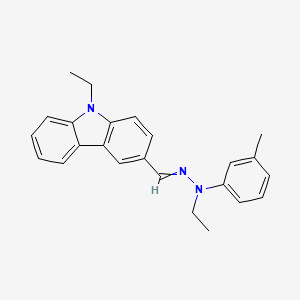
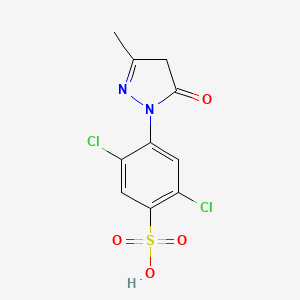
![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
